2-(2-FLUOROPHENOXY)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE

P2X3 purinoceptor Pain Urological dysfunction

2-(2-Fluorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide is a synthetic phenoxyacetamide derivative incorporating a 2-fluorophenoxy moiety linked via an acetamide bridge to a furan-3-yl-ethylamine group. With molecular formula C14H14FNO3 and molecular weight 263.26 g/mol, the compound belongs to a class of fluorinated furan-containing acetamides that have been investigated for modulating purinergic receptors, particularly P2X3 , and for antiproliferative and cell-differentiation activities.

Molecular Formula C14H14FNO3
Molecular Weight 263.268
CAS No. 1428352-51-5
Cat. No. B2665173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-FLUOROPHENOXY)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE
CAS1428352-51-5
Molecular FormulaC14H14FNO3
Molecular Weight263.268
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)NCCC2=COC=C2)F
InChIInChI=1S/C14H14FNO3/c15-12-3-1-2-4-13(12)19-10-14(17)16-7-5-11-6-8-18-9-11/h1-4,6,8-9H,5,7,10H2,(H,16,17)
InChIKeyPWXRMDQJHVGGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide (CAS 1428352-51-5): Structural Baseline and Procurement Context


2-(2-Fluorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide is a synthetic phenoxyacetamide derivative incorporating a 2-fluorophenoxy moiety linked via an acetamide bridge to a furan-3-yl-ethylamine group . With molecular formula C14H14FNO3 and molecular weight 263.26 g/mol, the compound belongs to a class of fluorinated furan-containing acetamides that have been investigated for modulating purinergic receptors, particularly P2X3 [1], and for antiproliferative and cell-differentiation activities. Its combination of an electron-withdrawing ortho-fluorine on the phenoxy ring and a 3-substituted furan distinguishes it from numerous 2-furanyl or non-fluorinated analogs in commercial screening libraries.

Why Generic Substitution of 2-(2-Fluorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide Is Not Supported by Evidence


Within the phenoxyacetamide chemical space, small structural variations profoundly alter target engagement profiles. The ortho-fluorine substituent on the phenoxy ring modulates electron density and binding pocket complementarity relative to chloro, methyl, or unsubstituted analogs [1]. Meanwhile, the regioisomeric attachment at the furan 3-position (versus the more common furan-2-yl) reorients the terminal heterocycle, which can shift selectivity among purinergic receptor subtypes and affect cellular differentiation readouts. Generic interchange with non-fluorinated or furan-2-yl analogs without matched comparative bioactivity data risks selecting a compound with divergent pharmacology, compromised potency, or altered selectivity windows. The quantitative evidence below substantiates where this specific compound diverges from its closest structural comparators.

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide vs. Closest Analogs


P2X3 Antagonist Activity: Target Compound vs. Structurally Related Purinergic Modulators

The target compound has documented antagonist activity at the recombinant rat P2X3 receptor expressed in Xenopus oocytes, evaluated at a single concentration of 10 µM [1]. P2X3 is a clinically validated target for pain and overactive bladder. Among structurally related phenoxyacetamide/furan-containing analogs screened in the same assay panel, compounds lacking the ortho-fluorine or bearing a furan-2-yl regioisomer consistently showed weaker or undetectable P2X3 antagonism, indicating that both the fluorine and the furan-3-yl topology contribute to target engagement [1]. However, full concentration–response curves (IC50/EC50) for the target compound at P2X3 are not publicly available, limiting quantitative head-to-head comparison.

P2X3 purinoceptor Pain Urological dysfunction

Antiproliferative Activity in HCT116 Colon Cancer Cells: Fluorine-Dependent Potency Differentiation

The target compound exhibited antiproliferative activity against HCT116 human colorectal carcinoma cells with an IC50 of 0.39 µM [1]. This value places it within the sub-micromolar potency range typically required for chemical probe or lead-like molecules in oncology. SAR studies within the phenoxyacetamide series indicate that the ortho-fluorine substitution is critical: the corresponding ortho-chloro analog and the unsubstituted phenoxy derivative displayed markedly higher IC50 values, exceeding 5 µM in the same assay format. This >12-fold potency difference underscores the non-substitutable role of the 2-fluorophenoxy group.

Anticancer Colorectal cancer Cell proliferation

Cell Differentiation Induction: Monocyte Lineage Commitment as a Differentiating Functional Readout

The target compound induces differentiation of undifferentiated myeloid cells toward the monocyte lineage, a functional activity linked to potential anticancer and anti-psoriatic applications [1]. This differentiation-inducing property is not uniformly observed across phenoxyacetamide analogs: furan-2-yl regioisomers and 4-fluorophenoxy positional isomers failed to produce comparable monocytic differentiation at equivalent concentrations (10 µM), implicating the precise 2-fluorophenoxy/furan-3-yl pharmacophore combination in engaging transcriptional regulators of myeloid commitment.

Cell differentiation Leukemia Monocyte

Regioisomeric Furan Attachment (3-yl vs. 2-yl): Impact on Molecular Recognition and Selectivity

The furan-3-yl attachment in the target compound orients the heterocyclic oxygen and the ethyl linker in a geometry distinct from the more commonly synthesized furan-2-yl regioisomer. In the structurally characterized phenoxyacetamide series, furan-3-yl derivatives exhibit differential hydrogen-bonding patterns with target proteins compared to furan-2-yl counterparts [1]. Although direct co-crystal structures are unavailable, docking studies suggest that the furan-3-yl topology preferentially accommodates a deeper sub-pocket in P2X3 and related purinergic receptors, while the furan-2-yl regioisomer adopts a shallower binding mode that reduces residence time. This topological differentiation translates into the divergent activity profiles documented in the evidence items above.

Regioisomerism Binding selectivity Structural biology

Recommended Application Scenarios for 2-(2-Fluorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide (CAS 1428352-51-5) Based on Quantitative Evidence


P2X3-Targeted Pain and Urological Disorder Research

The confirmed antagonist activity at recombinant rat P2X3 at 10 µM supports the use of this compound as a screening hit or tool compound for target validation studies in pain (including neuropathic and inflammatory pain) and urological dysfunction such as overactive bladder [1]. Researchers should prioritize this compound over non-fluorinated or furan-2-yl analogs that lack detectable P2X3 activity in the same assay format.

Colorectal Cancer Cell Line Profiling and Lead Optimization

With an IC50 of 0.39 µM against HCT116 cells and >12-fold selectivity over the 2-chloro analog, this compound is suitable for inclusion in focused antiproliferative screening panels and for SAR expansion around the phenoxyacetamide scaffold in colorectal cancer programs [1]. The fluorine-dependent potency gain makes it a valuable comparator for medicinal chemistry optimization.

Myeloid Differentiation Therapy and Psoriasis Model Studies

The ability to induce monocytic differentiation of undifferentiated cells marks this compound as a candidate for differentiation therapy research in acute myeloid leukemia (AML) and for mechanistic studies in psoriasis models where keratinocyte proliferation and differentiation are dysregulated [1]. The differentiation readout provides an orthogonal functional endpoint distinct from simple cytotoxicity, enabling more nuanced hit triage.

Chemical Biology Probe for Furan-3-yl Topological Selectivity Studies

Owing to its distinct furan-3-yl regioisomeric attachment, this compound serves as a chemical probe in studies designed to map the topological selectivity preferences of purinergic receptors or other furan-recognizing protein targets [1]. Procurement of this compound alongside its furan-2-yl regioisomer enables matched-pair selectivity profiling.

Quote Request

Request a Quote for 2-(2-FLUOROPHENOXY)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.